molecular formula C10H12F3N B2474840 3-Isopropyl-4-(trifluoromethyl)aniline CAS No. 1369882-03-0

3-Isopropyl-4-(trifluoromethyl)aniline

Cat. No.: B2474840
CAS No.: 1369882-03-0
M. Wt: 203.208
InChI Key: XUBUJCWINUQBDS-UHFFFAOYSA-N
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Description

3-Isopropyl-4-(trifluoromethyl)aniline: is an organic compound that belongs to the class of anilines It features an isopropyl group at the third position and a trifluoromethyl group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 3-isopropyl-4-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl and isopropyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-Isopropyl-4-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing molecules with specific properties.

Biology and Medicine: In medicinal chemistry, this compound can be utilized in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable moiety in drug design.

Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    3-(Trifluoromethyl)aniline: Lacks the isopropyl group, which may result in different chemical and biological properties.

    4-(Trifluoromethyl)aniline: Similar structure but without the isopropyl group, affecting its reactivity and applications.

Uniqueness: The presence of both the isopropyl and trifluoromethyl groups in 3-Isopropyl-4-(trifluoromethyl)aniline imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in the design of pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-propan-2-yl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBUJCWINUQBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369882-03-0
Record name 3-(propan-2-yl)-4-(trifluoromethyl)aniline
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